2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

Vue d'ensemble

Description

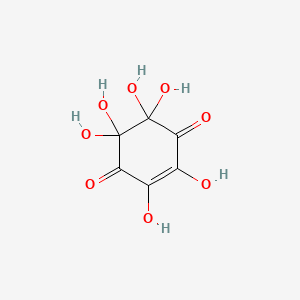

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione, also known as rhodizonic acid dihydrate, is a chemical compound with the formula C6H2O6·2H2O. It is an organic compound that can be seen as a twofold enol and fourfold ketone of cyclohexene. This compound is typically obtained in the form of a dihydrate and is known for its orange to deep-red, highly hygroscopic crystals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is usually synthesized through the thermal dehydration of its dihydrate form. The dihydrate form is obtained by reacting potassium carbonate with charcoal, followed by treatment with water to form the dihydrate . The anhydrous form can be obtained by low-pressure sublimation of the dihydrate .

Industrial Production Methods

Industrial production of this compound involves the oxidation of cyclohexene derivatives under controlled conditions. This process typically uses oxidizing agents such as oxygen or hydrogen peroxide in the presence of catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form rhodizonate anions.

Reduction: It can be reduced to form different hydroxy derivatives.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, acids.

Major Products Formed

Oxidation: Rhodizonate anions.

Reduction: Hydroxy derivatives.

Substitution: Various substituted cyclohexene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound is characterized by its unique structure featuring six hydroxyl groups attached to a cyclohexene ring. This configuration contributes to its high acidity and stability. The chemical formula is , and it exhibits significant resonance stabilization due to conjugated double bonds and keto-enol tautomerism. Key reactions involving this compound include oxidation of organic substrates such as phenols and amines, making it a potent oxidizing agent .

Scientific Research Applications

1. Analytical Chemistry

- Colorimetric Reagent : Rhodizonic acid is widely used as a colorimetric reagent for qualitative and quantitative analysis of metal ions. It forms colored complexes with metals like barium and lead, allowing for easy detection in various samples .

- Metal Ion Detection : Employed in biological assays to detect metal ions in biological samples, rhodizonic acid's ability to form stable complexes enhances the sensitivity of these assays.

2. Environmental Chemistry

- Heavy Metal Analysis : Its application extends to environmental monitoring where it aids in detecting trace levels of heavy metals in water and soil samples. The complexation properties enable effective extraction and analysis of these contaminants .

3. Forensic Science

- Gunshot Residue Detection : In forensic applications, rhodizonic acid is utilized to detect gunshot residue containing lead. Its ability to form distinct complexes with lead enhances the accuracy of forensic analyses .

Industrial Applications

1. Organic Synthesis

- Rhodizonic acid serves as a precursor in the synthesis of various organic compounds. Its reactive hydroxyl groups facilitate multiple synthetic pathways leading to valuable derivatives used in pharmaceuticals and agrochemicals .

2. Bleaching Agent

- The compound's strong oxidizing properties make it suitable for use as a bleaching agent in industrial processes. It effectively oxidizes colored organic compounds, thereby improving the purity of products .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Rhodizonic Acid (5,6-Dihydroxycyclohexene) | Contains six hydroxyl groups on a cyclohexene ring | Strong oxidizing properties |

| 2-Hydroxybenzoquinone | Contains a quinone structure with hydroxyl substituents | More reactive towards electrophiles |

| Cyclohexanehexaone | Fully oxidized variant with no hydroxyl groups | Lacks acidity due to absence of hydroxyl functionalities |

Case Studies

1. Metal Ion Detection in Biological Samples

- A study demonstrated the effectiveness of rhodizonic acid in detecting lead ions in blood samples using UV-Vis spectroscopy. The results indicated a high correlation between the concentration of rhodizonic acid complexes and lead levels, showcasing its potential for medical diagnostics.

2. Environmental Monitoring

Mécanisme D'action

The mechanism of action of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione involves its ability to lose hydrogen cations from the hydroxyl groups, forming rhodizonate anions. These anions are aromatic and symmetric, with delocalized double bonds and negative charges evenly distributed over the six carbon-oxygen units . This property makes it useful in various chemical assays and reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but lacks two hydroxyl groups.

2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A methylated derivative with different chemical properties.

Uniqueness

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is unique due to its high degree of hydroxylation and its ability to form stable, aromatic rhodizonate anions. This makes it particularly useful in detecting metals and in various industrial applications .

Activité Biologique

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione, commonly known as rhodizonic acid, is a polyhydroxy compound with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Rhodizonic acid has the molecular formula and a molecular weight of approximately 206.11 g/mol. It is characterized by several hydroxyl groups which contribute to its reactivity and biological interactions. The compound typically exists in a dihydrate form and can act as a strong oxidizing agent.

Rhodizonic acid's biological activity is largely attributed to its ability to form various anions upon deprotonation. It can lose hydrogen ions from its hydroxyl groups to yield the hydrogen rhodizonate anion and the rhodizonate anion , which exhibit aromatic characteristics due to delocalized electrons across the carbonyl units .

Biochemical Pathways

The compound interacts with metal ions and can form complexes that are utilized in various chemical assays. Its reactivity with hydroxyl groups from other compounds leads to the formation of interfacial charge transfer complexes, which are significant in biochemical assays.

Biological Activity

Research indicates that rhodizonic acid exhibits several biological activities:

- Antioxidant Properties : The compound acts as a strong oxidant for various organic substrates including phenols and amines. Its ability to scavenge free radicals contributes to its potential therapeutic applications.

- Metal Ion Detection : Rhodizonic acid is employed in detecting heavy metals such as barium and lead due to its high affinity for these ions. The formation of colored complexes allows for visual detection in analytical chemistry .

- Potential Antimicrobial Activity : Preliminary studies suggest that rhodizonic acid may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Case Studies

- Detection of Gunshot Residues : A study compared different methods for detecting sodium rhodizonate on hands after firing a weapon. The research highlighted the effectiveness of rhodizonic acid derivatives in forensic applications .

- Oxidative Stress Studies : In vitro studies have shown that rhodizonic acid can induce oxidative stress in certain cell lines, suggesting potential implications for cancer research and treatment strategies targeting oxidative pathways.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.11 g/mol |

| CAS Number | 63183-44-8 |

| Solubility | Soluble in water |

| Oxidizing Strength | Strong |

| Antioxidant Activity | Yes |

| Metal Ion Affinity | High |

Propriétés

IUPAC Name |

2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9/h7-8,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOVGUVIMWSHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(C(C1=O)(O)O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538817 | |

| Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63183-44-8 | |

| Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.